

Structure-Activity Relationship (SAR) of Fluorinated Phenethylamines

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Compound of Interest

Compound Name: *2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine*

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A Comparative Technical Guide for Drug Development Professionals

Core Directive & Executive Summary

This guide provides an in-depth technical analysis of how fluorine substitution alters the pharmacological profile of phenethylamine-based scaffolds. Unlike rigid templates, this analysis is structured around the "Fluorine Effect"—specifically how the high electronegativity, small Van der Waals radius, and carbon-fluorine (C-F) bond strength dictate receptor affinity, metabolic stability, and transporter selectivity.

Key Insight: Fluorine is not merely a bioisostere for hydrogen; it is a "metabolic shield" and an "electronic modulator." In the amphetamine series, para-fluorination shifts the drug class from pure stimulant to entactogen (MDMA-like). In the 2C (psychedelic) series, however, 4-position fluorination often decreases potency compared to heavier halogens (Br, I), revealing a critical steric requirement within the 5-HT_{2A} receptor binding pocket.

The Amphetamine Scaffold: Regioisomerism & Transporter Selectivity

The addition of a fluorine atom to the amphetamine nucleus creates distinct pharmacological profiles depending on the position (ortho, meta, para).

2.1 Regioisomerism: The 2-, 3-, and 4-Positions

The position of the fluorine atom steers selectivity between the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT).

- 2-Fluoroamphetamine (2-FA):
 - Mechanism: Acts primarily as a releaser of Dopamine and Norepinephrine.[1][2]
 - SAR Logic: The ortho-substitution creates steric hindrance that interferes with SERT binding but is tolerated by DAT/NET.
 - Outcome: A functional stimulant profile similar to D-amphetamine but with reduced potency.[2]
- 3-Fluoroamphetamine (3-FA):
 - Mechanism: Balanced monoamine release.
 - SAR Logic: The meta-position represents a "middle ground," allowing for moderate SERT interaction while maintaining high DAT/NET affinity.
 - Outcome: A hybrid profile with both stimulant and mild entactogenic properties.[3]
- 4-Fluoroamphetamine (4-FA):
 - Mechanism: Significant SERT releasing activity alongside DAT/NET.
 - SAR Logic: The para-substitution mimics the steric and electronic properties required for SERT translocation (similar to the methylenedioxy group in MDMA, though less potent). The high electronegativity of fluorine at the 4-position pulls electron density, potentially strengthening hydrogen bond interactions within the SERT binding pocket.

- Outcome: A distinct "entactogen-stimulant" profile.^{[1][4][5][6][7][8]}

2.2 Metabolic Stability: The C-F Bond Shield

A critical advantage of fluorination is the prevention of oxidative metabolism.

- Non-Fluorinated Control (Amphetamine): Rapidly metabolized via para-hydroxylation by CYP2D6 to form 4-hydroxyamphetamine (active) and subsequent metabolites.
- Fluorinated Analog (4-FA): The C-F bond (~116 kcal/mol) is significantly stronger than the C-H bond (~99 kcal/mol) and resistant to CYP450 oxidative cleavage.
- Result: 4-FA cannot undergo para-hydroxylation. Metabolism is shifted to slower pathways (N-dealkylation, side-chain oxidation), resulting in a prolonged half-life and higher bioavailability compared to equipotent doses of non-fluorinated analogs.

The 2C Scaffold: Steric Constraints at 5-HT_{2A}

In the 2,5-dimethoxyphenethylamine (2C) series, the Structure-Activity Relationship diverges from the amphetamines. Here, the 4-position substituent is the primary driver of 5-HT_{2A} receptor affinity (psychedelic potency).

3.1 The "Halogen Effect" (F vs. Cl vs. Br vs. I)

Potency in the 2C series generally increases with the lipophilicity and steric bulk of the 4-position substituent, up to a limit (Iodine/Ethyl).

- 2C-F (4-Fluoro):
 - Affinity: Low ($K_i > 100$ nM at 5-HT_{2A}).
 - SAR Failure: The fluorine atom (radius ~1.47 Å) is too small to adequately fill the hydrophobic pocket at the 5-HT_{2A} receptor's orthosteric binding site. It fails to displace water molecules effectively or provide the necessary hydrophobic interaction that heavier halogens do.
- 2C-B (4-Bromo) & 2C-I (4-Iodo):
 - Affinity: High ($K_i \sim 1-10$ nM).

- SAR Success: Bromine (~1.85 Å) and Iodine (~1.98 Å) provide the optimal steric bulk and lipophilicity to anchor the molecule within the receptor, stabilizing the active conformation (Gq-protein signaling).

3.2 Comparative Data Table

Compound	4-Substituent	5-HT _{2A} Affinity (K _i)	Functional Potency (EC ₅₀)	Primary Effect
2C-H	-H	~ 2500 nM	Weak / Inactive	Baseline Control
2C-F	-F	~ 300 - 500 nM*	Low	Weak Psychedelic
2C-B	-Br	~ 1 - 10 nM	~ 20 nM	Potent Psychedelic
2C-I	-I	~ 1 - 5 nM	~ 15 nM	Potent Psychedelic
NBOMe-2C-I	-I (+ N-benzyl)	< 1 nM	< 1 nM	Ultra-Potent Agonist

*Note: 2C-F values are estimated based on relative potency data; it is rarely assayed due to clinical insignificance.

Experimental Protocols

To validate these SAR claims, two primary assays are employed: Radioligand Binding (Affinity) and Calcium Mobilization (Functional Efficacy).

Protocol A: Radioligand Binding Assay (5-HT_{2A})

Determines the affinity (K_i) of the fluorinated ligand.

- Membrane Preparation: Transfect HEK293 cells with human 5-HT_{2A} cDNA. Harvest and homogenize cells in Tris-HCl buffer.
- Ligand Competition: Incubate membrane homogenates with

- Ketanserin (antagonist radioligand) or
- LSD (agonist radioligand) at a concentration equal to its K_d .
- Titration: Add the fluorinated test compound (e.g., 2C-F) at concentrations ranging from
to
M.
- Incubation: Incubate for 60 min at 37°C to reach equilibrium.
- Filtration: Terminate reaction by rapid filtration through GF/B glass fiber filters using a cell harvester.
- Quantification: Measure radioactivity via liquid scintillation counting.
- Analysis: Plot displacement curves to calculate IC_{50} . Convert to K_i using the Cheng-Prusoff equation:

Protocol B: Calcium Mobilization Assay (FLIPR)

Determines the functional potency (EC_{50}) and efficacy (E_{max}).

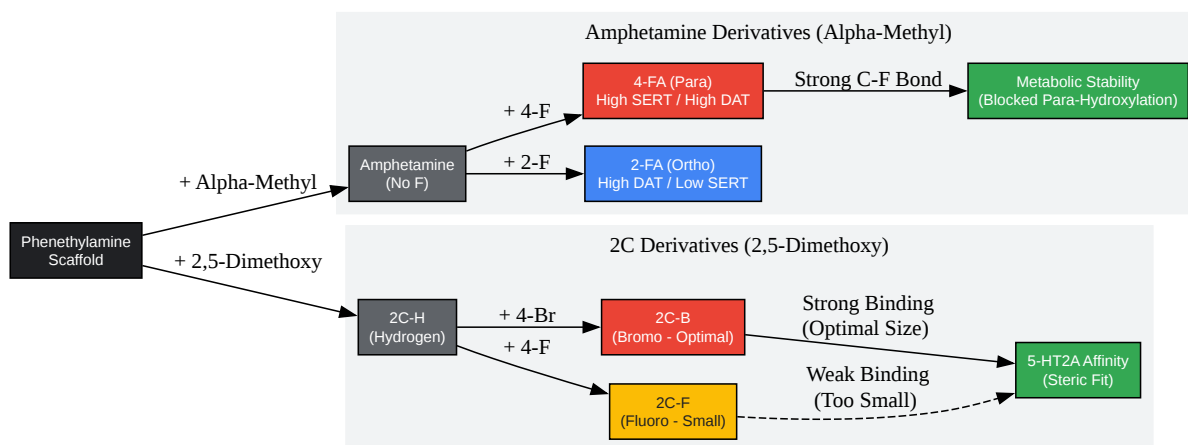
- Cell Culture: Seed CHO-K1 cells stably expressing G
q-coupled 5-HT_{2A} receptors in 96-well black-wall plates.
- Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45 min at 37°C.
- Baseline Reading: Measure basal fluorescence using a Fluorometric Imaging Plate Reader (FLIPR).
- Agonist Addition: Inject test compounds (2C-F, 2C-B) automatically.
- Measurement: Monitor the increase in fluorescence intensity (RFU) corresponding to intracellular
release.

- Data Analysis: Fit the dose-response curve to a sigmoidal model to derive EC50 and Emax (relative to 5-HT control).

Visualizations & Pathways

Diagram 1: SAR Logic of Fluorinated Phenethylamines

This diagram illustrates how structural modifications at the 4-position and Nitrogen atom dictate the pharmacological pathway (Stimulant vs. Psychedelic).

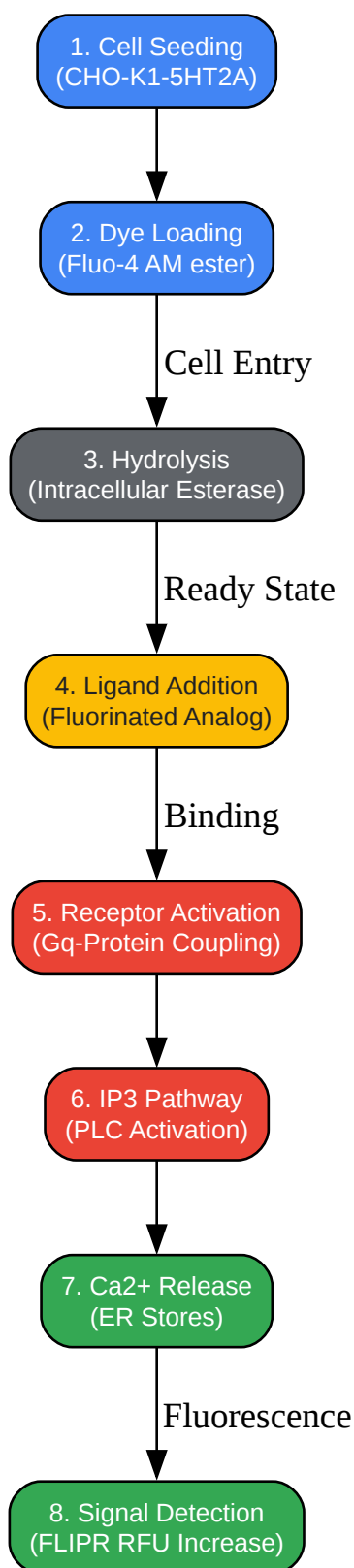


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Caption: Comparative SAR pathways showing how regioisomerism affects transporter selectivity in amphetamines, while steric bulk drives receptor affinity in the 2C series.

Diagram 2: Experimental Workflow (Calcium Flux)

This diagram details the self-validating protocol for determining functional potency.



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Caption: Step-by-step workflow for the Calcium Mobilization Assay used to quantify the functional potency (EC50) of fluorinated ligands.

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